molecular formula C24H21NO4 B594402 (S)-Fmoc-alpha-methyl-phenylglycine CAS No. 881921-11-5

(S)-Fmoc-alpha-methyl-phenylglycine

Cat. No.: B594402
CAS No.: 881921-11-5
M. Wt: 387.435
InChI Key: BGAVVPDORCZLJU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its ability to introduce chirality and its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-alpha-methyl-phenylglycine.

    Protection of the Amino Group: The amino group of (S)-alpha-methyl-phenylglycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of (S)-alpha-methyl-phenylglycine are reacted with Fmoc-Cl under controlled conditions.

    Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt in DMF or dichloromethane are used for peptide coupling.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products:

    Deprotected Amino Acid: Removal of the Fmoc group yields (S)-alpha-methyl-phenylglycine.

    Peptide Products: Coupling reactions result in the formation of peptides with (S)-alpha-methyl-phenylglycine as a residue.

    Substituted Derivatives: Electrophilic substitution yields various substituted phenylglycine derivatives.

Scientific Research Applications

(S)-Fmoc-alpha-methyl-phenylglycine has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a chiral building block.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is explored for its potential in drug design and development, particularly in the synthesis of peptide-based therapeutics.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Fmoc-alpha-methyl-phenylglycine involves its role as a chiral building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the incorporation of (S)-alpha-methyl-phenylglycine into peptides. The chirality of the compound influences the overall conformation and activity of the resulting peptides.

Comparison with Similar Compounds

    (S)-Fmoc-phenylglycine: Similar structure but lacks the methyl group on the alpha carbon.

    (S)-Fmoc-alpha-methyl-alanine: Similar structure but has a methyl group instead of a phenyl group on the alpha carbon.

    (S)-Fmoc-alpha-methyl-leucine: Similar structure but has a larger aliphatic side chain.

Uniqueness: (S)-Fmoc-alpha-methyl-phenylglycine is unique due to the presence of both the Fmoc protecting group and the phenyl group on the alpha carbon. This combination imparts specific steric and electronic properties, making it a valuable building block in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAVVPDORCZLJU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.